molecular formula C9H21Br2N B018765 (6-Bromohexyl)trimethylammonium Bromide CAS No. 32765-81-4

(6-Bromohexyl)trimethylammonium Bromide

Cat. No.: B018765
CAS No.: 32765-81-4
M. Wt: 303.08 g/mol
InChI Key: KNKBZYUINRTEOG-UHFFFAOYSA-M
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Description

(6-Bromohexyl)trimethylammonium Bromide (6-BTM) is a quaternary ammonium compound with a unique chemical structure and a variety of applications in scientific research. It is a versatile molecule that can be used as a reagent, catalyst, or surfactant in a variety of laboratory experiments. 6-BTM has been studied for its ability to catalyze reactions, its ability to solubilize organic compounds, and its ability to interact with proteins and other macromolecules. 6-BTM has also been studied for its potential to be used as an antimicrobial agent, as well as for its ability to bind to nucleic acids.

Scientific Research Applications

  • Stabilization of Protein Structures : N-alkyl trimethylammonium bromides, including compounds similar to (6-Bromohexyl)trimethylammonium Bromide, have been shown to stabilize the molten globule state of alkaline and acid-denatured cytochrome c, with hydrophobic interactions playing a significant role in this process (Chamani & Moosavi-Movahedi, 2006).

  • Ferroelectric Properties : Trimethylammonium bromide demonstrates ferroelectricity below room temperature, offering new pathways for designing and synthesizing molecular ferroelectrics (Gao et al., 2020).

  • Neuromuscular Blocking Drug : Hexan-1:6-bis (-trimethylammonium bromide), a related compound, acts as a neuromuscular blockade drug by inhibiting oxidative phosphorylation of substrates. This provides insights into its biochemical mode of action and potential therapeutic applications (Yamamoto et al., 1956).

  • Agricultural Applications : Compounds like (2-chloroethyl)trimethylammonium chloride have been found to stimulate plant growth by producing stockier plants with shorter and thicker stems. These effects are mutually antagonistic to gibberellin, a plant hormone (Tolbert, 1960).

  • Photovoltaic Properties : The arrangement of side chains with quaternary ammonium bromide in conjugated polyelectrolytes influences their photovoltaic properties. This has implications for solar energy harvesting and related technologies (Jo et al., 2015).

  • Biomedical Imaging and Drug Delivery : Polyfluorene-based multicolor fluorescent nanoparticles, which can be modified with compounds like this compound, show potential for bioimaging and drug delivery. This opens up possibilities in the field of biomedicine (Rubio-Camacho et al., 2019).

Safety and Hazards

(6-Bromohexyl)trimethylammonium Bromide is harmful if swallowed. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. Contact with skin, eyes, and clothing should be avoided . Ingestion and inhalation should be avoided . Prolonged or repeated exposure should be avoided . Contaminated clothing should be removed and washed before reuse . Hands should be washed thoroughly after handling .

Mechanism of Action

Target of Action

1-Bromo-6-(trimethylammonium)hexyl Bromide, also known as (6-Bromohexyl)trimethylammonium Bromide or 6-bromo-N,N,N-trimethylhexan-1-aminium bromide, is a type of cationic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes. It interacts with these targets to alter their properties, which can lead to various effects depending on the specific context.

Mode of Action

This compound interacts with its targets by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This disrupts the structure of the membrane and can lead to changes in its permeability.

Biochemical Pathways

For example, it can influence the absorption of other molecules, disrupt cell adhesion, and even lead to cell lysis in certain conditions .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the specific biological context .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on the context. In some cases, it might enhance the absorption of other compounds by disrupting the cell membrane. In other cases, it could lead to cell lysis or other forms of cell damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other surfactants or compounds could affect its ability to interact with cell membranes. Similarly, factors like pH and temperature could influence its stability and activity .

Properties

IUPAC Name

6-bromohexyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKBZYUINRTEOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431912
Record name (6-Bromohexyl)trimethylammonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32765-81-4
Record name 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32765-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (6-bromohexyl)trimethyl-, bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Bromohexyl)trimethylammonium Bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium, (6-bromohexyl)trimethyl-, bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Six percent crosslinked poly(allylamine) was made as stated in Example 82. To a flask were added the crosslinked poly(allylamine) (12.5 grams; 6% crosslinked; ground to ~30 mesh), (3-bromopropyl)dodecyldimethylammonium bromide (17.5 grams; made by reaction of 1,3-dibromopropane and N,N-dimethyl-1-aminododecane in diethyl ether), and methanol (334 mL). The mixture was heated to 65° C. with stirring. Upon reaching 65° C., aqueous sodium hydroxide (1.14 grams of 50% solution) was added and the stirring continued at 65° C. for 2 hours. Two additional aliquots of aqueous sodium hydroxide (1.14 grams of 50% solution) were sequentially added and the stirring continued at 65° C. for an additional 2 hours for each aliquot. Aqueous sodium hydroxide (1.14 grams of 50% solution) was then added and the stirring continued at 65° C. for an additional 12 hours. The mixture was then allowed to cool to room temperature.
[Compound]
Name
poly(allylamine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(allylamine)
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
(3-bromopropyl)dodecyldimethylammonium bromide
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
334 mL
Type
solvent
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
Quantity
1.14 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

494 kg (5606 mol) of ethyl acetate and 244 kg (1000 mol) of 1,6-dibromohexane were charged into a reactor with stirring and simultaneous heating to 60° C. 64 kg (1080 mol) of trimethylamine were metered in at 1 bar in the course of 3 hours. After an after-reaction time of a further 3 h, the reaction mixture was cooled and filtered through a suction filter and the crystallizate obtained was washed with ethyl acetate. After drying had taken place, 288 kg (95.1%) of (6-bromohexyl)trimethylammonium bromide of 99.8% purity were obtained.
Quantity
494 kg
Type
reactant
Reaction Step One
Quantity
244 kg
Type
reactant
Reaction Step One
Quantity
64 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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